1-(1H-indazol-4-yl)-3-(3-phenylcyclopentyl)urea
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Overview
Description
“PMID25666693-Compound-7” is a synthetic organic compound known for its selectivity as an inhibitor of Cytochrome P450 4Z1 (CYP4Z1). This compound has been explored for its potential association with breast cancer, providing a novel tool for further biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “PMID25666693-Compound-7” involves the synthesis of 8-(benzotriazol-1-ylamino)octanoic acid. The synthetic route typically includes the reaction of benzotriazole with octanoic acid under controlled conditions to form the desired compound .
Industrial Production Methods: While specific industrial production methods for “PMID25666693-Compound-7” are not detailed, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: “PMID25666693-Compound-7” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“PMID25666693-Compound-7” has several scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving Cytochrome P450 enzymes.
Biology: Explored for its role in inhibiting specific biochemical pathways.
Medicine: Investigated for its potential therapeutic effects in breast cancer treatment.
Industry: Utilized in the development of new drugs and biochemical tools.
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-7” involves its selective inhibition of Cytochrome P450 4Z1 (CYP4Z1). This enzyme is associated with the metabolism of various substrates, and its inhibition by the compound can affect biochemical pathways related to cancer progression. The compound interacts with the active site of CYP4Z1, preventing its normal function and thereby exerting its effects .
Comparison with Similar Compounds
Cytochrome P450 Inhibitors: Other inhibitors of Cytochrome P450 enzymes include compounds like ketoconazole and fluconazole.
Selective Inhibitors: Compounds with similar selectivity for specific Cytochrome P450 enzymes.
Uniqueness: “PMID25666693-Compound-7” is unique due to its high selectivity for Cytochrome P450 4Z1, making it a valuable tool for studying this specific enzyme and its role in breast cancer. Its unique structure and selectivity differentiate it from other Cytochrome P450 inhibitors .
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(1H-indazol-4-yl)-3-(3-phenylcyclopentyl)urea |
InChI |
InChI=1S/C19H20N4O/c24-19(22-17-7-4-8-18-16(17)12-20-23-18)21-15-10-9-14(11-15)13-5-2-1-3-6-13/h1-8,12,14-15H,9-11H2,(H,20,23)(H2,21,22,24) |
InChI Key |
JSEHDPNFIUYQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)NC(=O)NC3=CC=CC4=C3C=NN4 |
Origin of Product |
United States |
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